molecular formula C6H13NO3S B8763332 S-(2-Hydroxyethyl)-DL-homocysteine CAS No. 2598-44-9

S-(2-Hydroxyethyl)-DL-homocysteine

Cat. No.: B8763332
CAS No.: 2598-44-9
M. Wt: 179.24 g/mol
InChI Key: WKECILUJKOJNGE-UHFFFAOYSA-N
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Description

S-(2-Hydroxyethyl)-DL-homocysteine is a synthetic derivative of DL-homocysteine, characterized by the substitution of a 2-hydroxyethyl group (-CH₂CH₂OH) onto the sulfur atom of the homocysteine backbone. This modification alters its physicochemical properties, such as solubility and hydrogen-bonding capacity, which may influence its interactions with enzymes and biological systems.

Properties

CAS No.

2598-44-9

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-amino-4-(2-hydroxyethylsulfanyl)butanoic acid

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)1-3-11-4-2-8/h5,8H,1-4,7H2,(H,9,10)

InChI Key

WKECILUJKOJNGE-UHFFFAOYSA-N

Canonical SMILES

C(CSCCO)C(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural modifications, biological effects, and metabolic roles of S-(2-Hydroxyethyl)-DL-homocysteine and related compounds:

Compound Structural Modification Biological Effects Metabolic Role Key Experimental Findings
This compound 2-Hydroxyethyl group on sulfur Inferred: Potential stability in biological systems due to hydrophilic modification. Hypothesized: May interfere with homocysteine metabolism or methylation cycles. Limited direct data; structural analogs suggest minimal disruption to protein tertiary structure .
DL-Homocysteine (DL-Hcy) Racemic mixture (D- and L-forms) Pro-oxidant effects, increases antioxidant enzymes (CAT, GPx, SOD), inhibits AChE. Methionine cycle intermediate; substrate for transsulfuration. Inhibits AChE in rat heart (42% inhibition at 8 mmol/kg) ; elevates oxidative stress markers.
DL-Hcy Thiolactone (TLHC) Cyclic thioester Stronger AChE inhibition than DL-Hcy; pro-oxidant. Converted to DL-Hcy in vivo. 67% AChE inhibition in rat heart at 8 mmol/kg ; higher reactivity due to thioester group.
L-Homocysteine L-enantiomer Reduces H₂S production in cells; linked to endothelial dysfunction. Central to homocysteine metabolism; remethylation to methionine. Concentration-dependent reduction of H₂S in HepG2 cells; downregulates cystathionine γ-lyase (CSE) .
S-Adenosylhomocysteine Adenosine group on sulfur Inhibits methyltransferases; regulates methylation cycles. Byproduct of S-adenosylmethionine (SAM)-dependent methylation. Critical for epigenetic regulation; elevated levels correlate with hyperhomocysteinemia .
S-Benzyl-DL-homocysteine Benzyl group on sulfur Synthetic derivative used in enzyme inhibition studies. Research tool for probing sulfur-dependent pathways. Used in chemical synthesis of thiazinane derivatives .

Metabolic and Therapeutic Implications

  • Toxicity Protection : DL-Hcy offers minimal protection against acetaldehyde toxicity compared to L-cysteine, suggesting structural specificity in detoxification pathways .
  • Methylation Cycles: S-Adenosylhomocysteine’s role as a methyltransferase inhibitor underscores the importance of sulfur modifications in regulating epigenetic processes .

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